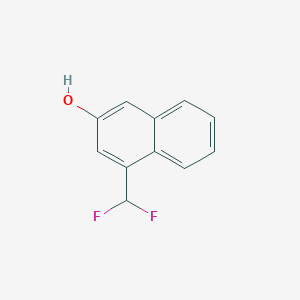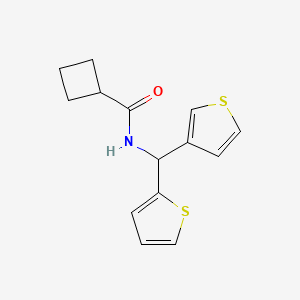
N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . The compound you mentioned seems to be a complex organic molecule that includes two thiophene rings attached to a cyclobutane core, which is further connected to a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would consist of a cyclobutane ring (a four-membered carbon ring) to which a carboxamide group and a complex alkyl group are attached. This alkyl group further contains two thiophene rings. Detailed structural analysis would require experimental data such as NMR, IR, or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, stability, etc. These properties are typically determined experimentally .科学的研究の応用
Synthesis and Characterization of Research Chemicals
Studies on the synthesis and characterization of research chemicals provide insights into methodologies that could potentially be applied to or inform research on compounds like "N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide". For instance, McLaughlin et al. (2016) discuss the identification and synthesis of a research chemical, highlighting the importance of correct labeling and analytical characterization including chromatographic and spectroscopic techniques. Such methodologies could be relevant for the synthesis, identification, and characterization of complex molecules including thiophene derivatives (McLaughlin et al., 2016).
Metabolic and Stability Studies
Research into the metabolism and stability of synthetic cannabinoids may offer parallels for understanding the metabolic pathways and stability of similar complex molecules. Franz et al. (2017) provide an example of such research by investigating the in vitro phase I metabolism of synthetic cannabinoids, which could be analogous in studying the metabolism of thiophene-based compounds (Franz et al., 2017).
Heterocyclic Synthesis and Biological Activity
Studies on the synthesis of heterocyclic compounds and their biological activities can inform research on thiophene derivatives. Ahmed (2007) discusses the synthesis of thiophene-2-carboxamide derivatives and their antibiotic and antibacterial properties. This illustrates the potential for thiophene derivatives to serve as bases for new antibiotic and antibacterial drugs, which may be relevant for the compound (Ahmed, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(10-3-1-4-10)15-13(11-6-8-17-9-11)12-5-2-7-18-12/h2,5-10,13H,1,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSJZHJLRDUGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

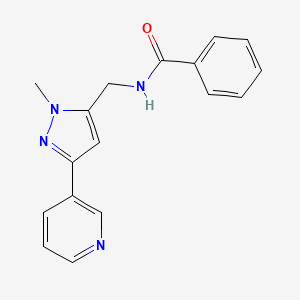
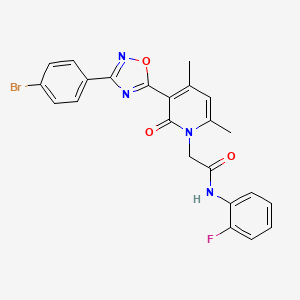
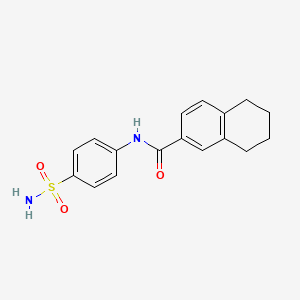
![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)
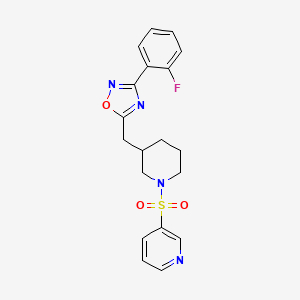
![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)
![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)
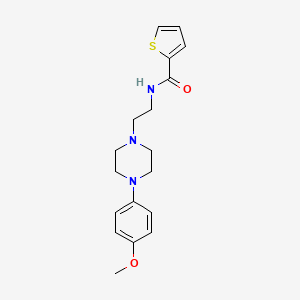

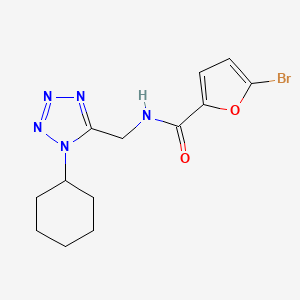
![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)
![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)
